
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the dichlorophenyl group and the morpholine ring in its structure suggests potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.
Carboxylation: The final step involves the carboxylation of the morpholine derivative to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
In biological research, this compound might be studied for its potential effects on biological systems. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of morpholine are often explored for their therapeutic potential. This compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where morpholine derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound might bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
Morpholine: A simple morpholine derivative without the dichlorophenyl group.
3,4-Dichlorophenylacetic Acid: A compound with a similar dichlorophenyl group but lacking the morpholine ring.
6-(3,4-Dichlorophenyl)morpholine: A compound similar to (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid but without the carboxylic acid group.
Uniqueness
This compound is unique due to the combination of the morpholine ring, the dichlorophenyl group, and the carboxylic acid functionality. This unique structure could confer distinct biological and chemical properties, making it a valuable compound for research and development.
属性
分子式 |
C11H11Cl2NO3 |
|---|---|
分子量 |
276.11 g/mol |
IUPAC 名称 |
(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-2-1-6(3-8(7)13)10-4-14-9(5-17-10)11(15)16/h1-3,9-10,14H,4-5H2,(H,15,16)/t9-,10+/m0/s1 |
InChI 键 |
JBGCICURBFIQMP-VHSXEESVSA-N |
手性 SMILES |
C1[C@@H](OC[C@H](N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
C1C(OCC(N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


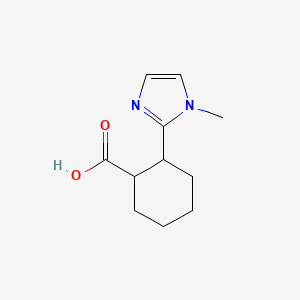
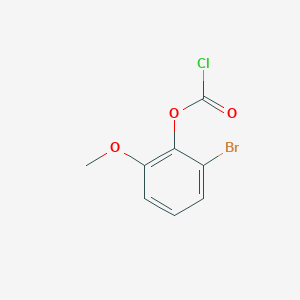
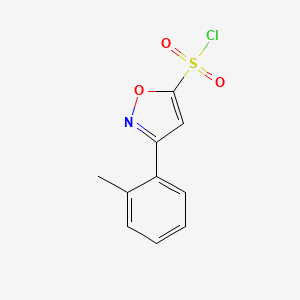
amine](/img/structure/B13225563.png)
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
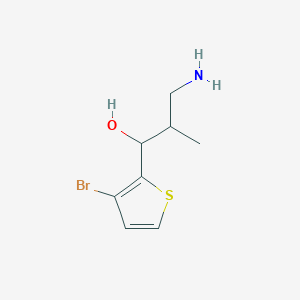
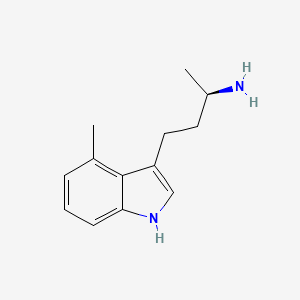

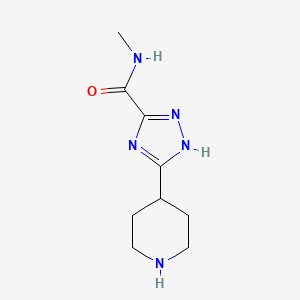
![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13225608.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13225622.png)
![1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13225628.png)
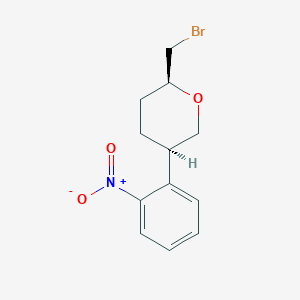
![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)
